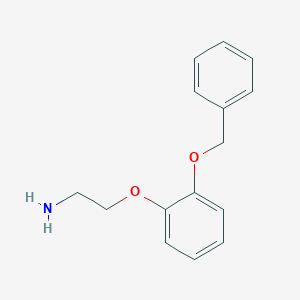

2-(2-Benzyloxyphenoxy)ethylamine

Vue d'ensemble

Description

Synthesis Analysis

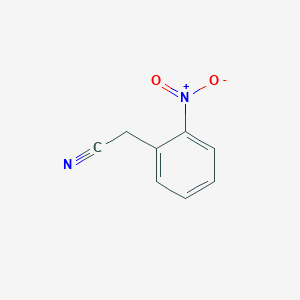

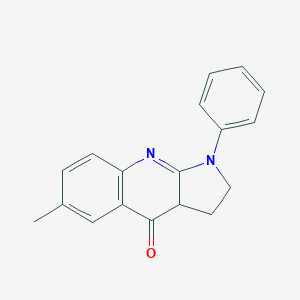

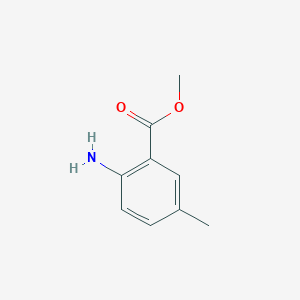

The synthesis of related compounds often involves multi-step reactions, including the formation of amide bonds and cyclization reactions. For example, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives showcases a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, indicating a potential pathway that might be adapted for synthesizing compounds like "2-(2-Benzyloxyphenoxy)ethylamine" (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The structure of related compounds is often characterized by spectroscopic methods such as NMR and X-ray crystallography. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized, revealing insights into the molecular geometry and electronic structure through experimental and theoretical methods (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include interactions with various reagents, leading to a range of derivatives. The reaction of acetylenecarboxylic acid with amines, for example, demonstrates the potential for creating diverse compounds through reactions of diethyl acetylenedicarboxylate with amines, highlighting the versatility of these compounds in chemical synthesis (Iwanami et al., 1964).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined through various analytical techniques. Studies on compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provide insights into crystalline structure and physical characteristics, which are crucial for understanding the behavior and application of these chemicals (A. D. Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate provide data on chemical stability, reactivity, and potential biological activity, offering a glimpse into how "2-(2-Benzyloxyphenoxy)ethylamine" might behave under various conditions (S. Naveen et al., 2021).

Applications De Recherche Scientifique

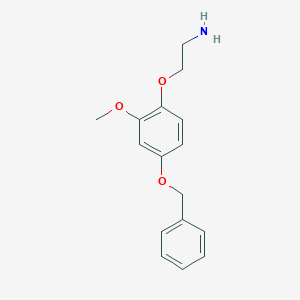

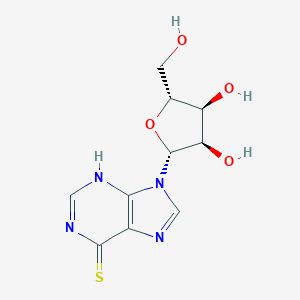

Anti-dopaminergic Agents : Derivatives of 2-(2-Benzyloxyphenoxy)ethylamine, specifically 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, have been found useful as anti-dopaminergic agents. These compounds are potentially beneficial for treating conditions like schizophrenia, dependency, and neurodegenerative disorders (Habernickel, 2003).

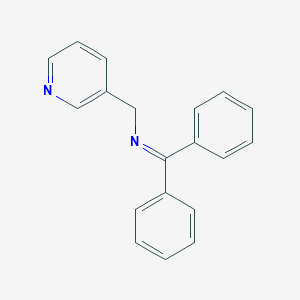

Chiral Auxiliary in Synthesis : The compound 1-(2,5-dimethoxyphenyl)ethylamine, a relative of 2-(2-Benzyloxyphenoxy)ethylamine, has been effectively used as a chiral auxiliary. It aids in the diastereoselective alkylation of aldimines with alkylmetals, facilitating the synthesis and resolution of enantiomers in pure forms (Kohara, Hashimoto, & Saigo, 1999).

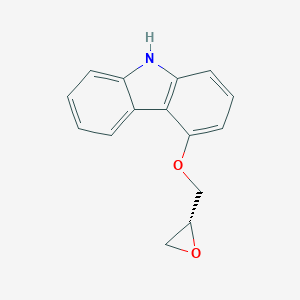

Anticonvulsant Activity : The compound Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, another derivative, exhibits anticonvulsant properties. It effectively reduces seizures and raises the seizure threshold, mainly through the inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).

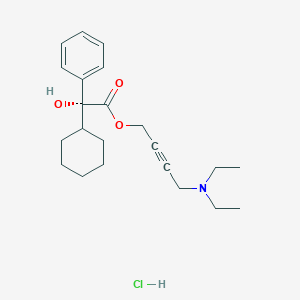

Antidepressant Activity : Derivatives like 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have shown potential antidepressant activity. Venlafaxine, a compound in this class, demonstrates significant neurotransmitter uptake inhibition and a rapid onset of action in the rat pineal gland (Yardley et al., 1990).

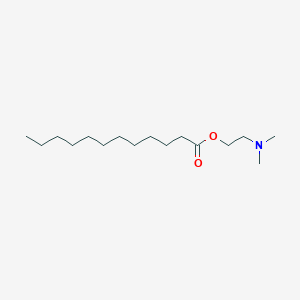

Pharmaceutical Applications : The synthesis of 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine with high yield and purity indicates its promising potential for pharmaceutical applications (Jin Yi-cui, 2005).

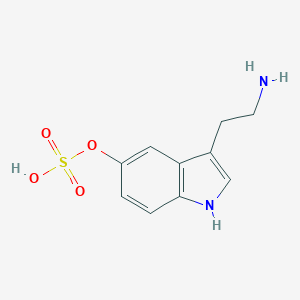

Monoamine Oxidase Inhibition : 1-phenylethylamines with alkyloxy substituents, related to 2-(2-Benzyloxyphenoxy)ethylamine, have been found to enhance their weak anti-monoamine oxidase activity, which could have implications in neurological research (McCoubrey, 1959).

Safety And Hazards

The safety data sheet for “2-(2-Benzyloxyphenoxy)ethylamine” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition8910.

Orientations Futures

The future directions of “2-(2-Benzyloxyphenoxy)ethylamine” are not explicitly mentioned in the search results. However, the compound’s potential applications in proteomics research suggest that it could play a role in future scientific investigations1.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.

Propriétés

IUPAC Name |

2-(2-phenylmethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVSABAGVFWSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403524 | |

| Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzyloxyphenoxy)ethylamine | |

CAS RN |

72955-81-8 | |

| Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

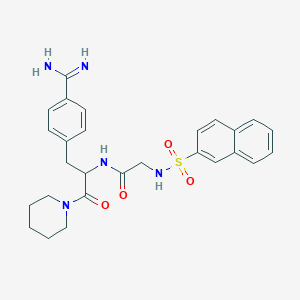

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)